molecular formula C19H26N2O2 B14597955 Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate CAS No. 61097-03-8

Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate

Cat. No.: B14597955
CAS No.: 61097-03-8
M. Wt: 314.4 g/mol
InChI Key: MEIWRLAQQSGWKQ-UHFFFAOYSA-N
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Description

Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate: is a chemical compound with a complex structure that includes a cyano group, an octyl ester, and a methyl(phenyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate typically involves a multi-step process. One common method is the reaction of octyl cyanoacetate with methyl(phenyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

Biology: In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein binding due to its unique structure.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It may also be used as an intermediate in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate exerts its effects involves interactions with specific molecular targets. The cyano group and the ester group can participate in various chemical reactions, while the methyl(phenyl)amino group can interact with biological molecules such as proteins and enzymes. These interactions can lead to changes in the activity of these molecules, resulting in the observed effects.

Comparison with Similar Compounds

    Octyl cyanoacrylate: Known for its use in medical adhesives.

    Methyl 3-(3-methylphenyl)prop-2-enoate: Used in organic synthesis as a building block.

    Octyl 2-cyano-3,3-diphenylprop-2-enoate: Another ester with similar structural features.

Uniqueness: Octyl 2-cyano-3-[methyl(phenyl)amino]prop-2-enoate is unique due to the presence of the methyl(phenyl)amino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61097-03-8

Molecular Formula

C19H26N2O2

Molecular Weight

314.4 g/mol

IUPAC Name

octyl 2-cyano-3-(N-methylanilino)prop-2-enoate

InChI

InChI=1S/C19H26N2O2/c1-3-4-5-6-7-11-14-23-19(22)17(15-20)16-21(2)18-12-9-8-10-13-18/h8-10,12-13,16H,3-7,11,14H2,1-2H3

InChI Key

MEIWRLAQQSGWKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(=CN(C)C1=CC=CC=C1)C#N

Origin of Product

United States

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